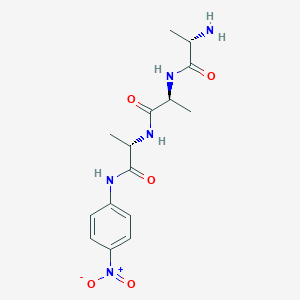
AAA-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AAA-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is particularly useful in the study of proteolytic enzymes such as chymotrypsin and elastase. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color under alkaline conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AAA-pNA involves the coupling of N-Succinyl-Ala-Ala-Pro-Phe with p-nitroaniline. This process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
AAA-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the phenylalanine and p-nitroaniline residues results in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include buffers such as Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions may also involve the presence of divalent metal ions like calcium or magnesium to enhance enzyme activity .
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a characteristic yellow color under alkaline conditions. This color change allows for the quantitative measurement of enzyme activity in various biochemical assays .
Applications De Recherche Scientifique
AAA-pNA is widely used in scientific research for the study of proteolytic enzymes. Its applications span multiple fields, including:
Mécanisme D'action
The mechanism of action of AAA-pNA involves its hydrolysis by proteolytic enzymes. The peptide bond between the phenylalanine and p-nitroaniline residues is cleaved, resulting in the release of p-nitroaniline. This process is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for the reaction . The molecular targets of this compound are the catalytic residues of the protease, which include serine, histidine, and aspartate in the case of serine proteases .
Comparaison Avec Des Composés Similaires
AAA-pNA is similar to other peptide substrates used in protease assays, such as:
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA): Another substrate for elastase with a similar structure but different amino acid sequence.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (Suc-AAPL-pNA): A substrate for chymotrypsin with a leucine residue instead of phenylalanine.
N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide (Suc-AAPV-pNA): A substrate for elastase with a valine residue instead of phenylalanine.
The uniqueness of this compound lies in its specific amino acid sequence, which makes it a preferred substrate for certain proteases due to its optimal binding and cleavage properties .
Propriétés
Numéro CAS |
60354-61-2 |
|---|---|
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C15H21N5O5/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23)/t8-,9-,10-/m0/s1 |
Clé InChI |
PNLFGUZFZPZVIB-GUBZILKMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)

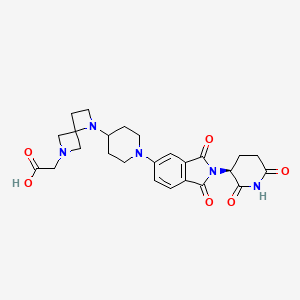
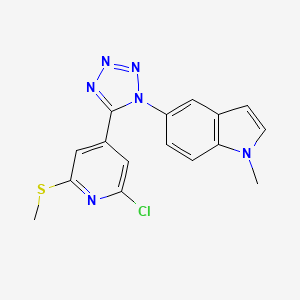
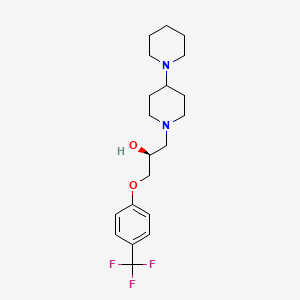
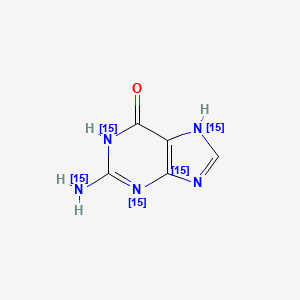

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

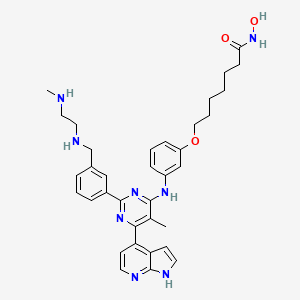
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
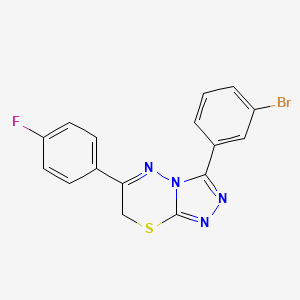
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

